molecular formula C15H12Cl3NO2 B5809039 2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide

Cat. No. B5809039
M. Wt: 344.6 g/mol
InChI Key: CVFAMIZXNYEAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was originally developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has also gained attention in the scientific community for its potential applications in exercise physiology and sports performance.

Mechanism of Action

2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating lipid and glucose metabolism, as well as energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased mitochondrial biogenesis and oxidative capacity.
Biochemical and Physiological Effects:
This compound 501516 has been shown to increase endurance and improve exercise performance in animal studies. It has also been shown to improve metabolic parameters such as insulin sensitivity, glucose tolerance, and lipid profile. Additionally, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as atherosclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 in lab experiments is its selectivity for PPARδ, which reduces the potential for off-target effects. However, its long half-life and potential for accumulation in tissues may make it difficult to interpret results from long-term studies. Additionally, its potential for abuse in sports and lack of FDA approval for human use may limit its applicability in certain research settings.

Future Directions

1. Further investigation of the mechanisms underlying the effects of 2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 on exercise performance and metabolic parameters in animal models.
2. Clinical trials to evaluate the safety and efficacy of this compound 501516 in humans for the treatment of metabolic disorders and inflammatory diseases.
3. Investigation of the potential for this compound 501516 to improve outcomes in patients with heart failure or other cardiovascular diseases.
4. Development of more selective and shorter-acting PPARδ agonists with reduced potential for accumulation in tissues.
5. Investigation of the potential for this compound 501516 to improve cognitive function and neurodegenerative diseases such as Alzheimer's disease.
In conclusion, this compound 501516 is a selective agonist of PPARδ with potential applications in the treatment of metabolic disorders and inflammatory diseases, as well as in exercise physiology and sports performance. Further research is needed to fully understand its mechanisms of action and potential applications in human health.

Synthesis Methods

The synthesis of 2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dichlorobenzamide in the presence of a base to form the final product.

Scientific Research Applications

2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide 501516 has been extensively studied in animal models and has shown promising results in improving metabolic parameters such as insulin sensitivity, glucose tolerance, and lipid profile. It has also been shown to increase endurance and improve exercise performance in animal studies.

properties

IUPAC Name

2,6-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl3NO2/c1-8-6-12(13(21-2)7-11(8)18)19-15(20)14-9(16)4-3-5-10(14)17/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFAMIZXNYEAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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